molecular formula C14H12N2S B1663172 4-(1,3-benzothiazol-2-yl)-N-methylaniline CAS No. 439858-28-3

4-(1,3-benzothiazol-2-yl)-N-methylaniline

Cat. No. B1663172
M. Wt: 240.33 g/mol
InChI Key: FHJRKGXJBXPBGA-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-methylaniline, also known as BTA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA is a derivative of benzothiazole, which is a class of organic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Biological Evaluation

4-(1,3-Benzothiazol-2-yl)-N-Methylaniline and its derivatives have been explored for their potential in medicinal chemistry. A study by Amnerkar et al. (2015) synthesized a series of similar compounds for antibacterial, antifungal, and anthelmintic activities. These compounds displayed significant antimicrobial activity against various bacteria and fungi, as well as anthelmintic activity against earthworm species, highlighting their potential in the development of new antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).

Anticancer Activity

Compounds containing the benzothiazole moiety, similar to 4-(1,3-Benzothiazol-2-yl)-N-Methylaniline, have been investigated for their anticancer properties. Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with benzothiazole moiety, revealing anticancer activity on various cancer cell lines. This indicates the potential of these compounds in the development of new anticancer drugs (Havrylyuk et al., 2010).

Corrosion Inhibition and Material Science Applications

In material science, derivatives of benzothiazole have been examined for their corrosion inhibition properties. Nayak and Bhat (2023) synthesized compounds related to 4-(1,3-Benzothiazol-2-yl)-N-Methylaniline and evaluated their antibacterial activity and efficiency in inhibiting corrosion in mild steel. This research underscores the potential application of these compounds in protecting materials against corrosion, which is crucial in various industrial settings (Nayak & Bhat, 2023).

Chemical Synthesis and Heterocyclic Chemistry

These compounds have also been a focus in heterocyclic chemistry, where they are used as intermediates in the synthesis of other complex molecules. Dong et al. (2002) synthesized novel benzothiazoles from o-methylaniline, demonstrating the use of these compounds in constructing complex molecular structures. This research highlights the importance of benzothiazole derivatives in synthetic chemistry, providing a pathway to a range of heterocyclic compounds (Dong, Quan, Chai, & Mao, 2002).

Safety And Hazards

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzothiazole-based drugs with improved efficacy and safety profiles1.


properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJRKGXJBXPBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431602
Record name BTA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzothiazol-2-yl)-N-methylaniline

CAS RN

439858-28-3
Record name BTA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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